2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of bromine and hydrazinyl groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 4-chloropyrimidine.
Reaction Conditions: The reaction between 5-bromopyridine and 4-chloropyrimidine is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrazinylation: The intermediate product is then treated with hydrazine hydrate to introduce the hydrazinyl group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydrazinyl group can be oxidized to form azo or azoxy compounds, or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
- 2-(5-Bromopyridin-3-YL)-4-aminopyrimidine
- 2-(5-Bromopyridin-3-YL)-4-methylpyrimidine
- 2-(5-Bromopyridin-3-YL)-4-phenylpyrimidine
Comparison:
- 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity compared to its analogs.
- 2-(5-Bromopyridin-3-YL)-4-aminopyrimidine lacks the hydrazinyl group, making it less versatile in certain chemical reactions.
- 2-(5-Bromopyridin-3-YL)-4-methylpyrimidine and 2-(5-Bromopyridin-3-YL)-4-phenylpyrimidine have different substituents that affect their chemical and biological properties.
Properties
Molecular Formula |
C9H8BrN5 |
---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
[2-(5-bromopyridin-3-yl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C9H8BrN5/c10-7-3-6(4-12-5-7)9-13-2-1-8(14-9)15-11/h1-5H,11H2,(H,13,14,15) |
InChI Key |
SSAXUIWCHIZTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1NN)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.